2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile
Overview
Description
The compound “2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a phenyl group (a ring of 6 carbon atoms, similar to benzene), a nitrile group (-CN), and a fluoroethyl group (-CH2-CH2-F).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, phenyl group, and nitrile group would all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the nitrile group could influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Fluoride Sensing
A study by Peng et al. (2005) investigated derivatives similar to 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile as colorimetric and fluorescent chemosensors for fluoride. These compounds showed significant spectral changes upon fluoride addition, including a red shift in absorption and fluorescence emission, attributed to proton-transfer mechanisms. This finding underscores the potential of such compounds in selective fluoride detection, which could be tuned by modifying the electron push-pull properties on the phenyl group (Peng et al., 2005).
Synthesis of Fluorinated Heterocycles
Breen et al. (2014) described the fluorination of pyrazole substrates, leading to the creation of difluoropyrazoles and fluoropyrazole derivatives. This research highlights a method for introducing fluorine atoms into pyrazole rings, potentially useful in synthesizing compounds with enhanced biological activity or material properties (Breen et al., 2014).
Synthesis of Pyrazole Derivatives
Ali et al. (2016) explored the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde, leading to new pyrazole, pyrimidine, and azolopyrimidine derivatives. This work demonstrates the versatility of pyrazole derivatives as scaffolds for synthesizing a wide range of heterocyclic compounds (Ali et al., 2016).
Lewis Acidity Sensing
Hirano et al. (2010) investigated metal-ion complexation with imidazopyrazinone derivatives, showing changes in UV/vis absorption and fluorescence properties upon metal binding. This suggests the utility of such compounds in detecting and quantifying metal ions based on their Lewis acidity, which could be relevant in environmental monitoring and chemical sensing (Hirano et al., 2010).
Future Directions
properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c14-7-9-17-12(6-8-15)10-13(16-17)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXRZLKZKOLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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